2-Methoxypyrimidine-4,5-diamine
CAS No.: 104900-51-8
Cat. No.: VC0026034
Molecular Formula: C5H8N4O
Molecular Weight: 140.146
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104900-51-8 |
|---|---|
| Molecular Formula | C5H8N4O |
| Molecular Weight | 140.146 |
| IUPAC Name | 2-methoxypyrimidine-4,5-diamine |
| Standard InChI | InChI=1S/C5H8N4O/c1-10-5-8-2-3(6)4(7)9-5/h2H,6H2,1H3,(H2,7,8,9) |
| Standard InChI Key | FTRUYMYJTRHPIJ-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(C(=N1)N)N |
Introduction
Chemical Structure and Properties
The molecular structure of 2-Methoxypyrimidine-4,5-diamine consists of a pyrimidine ring with a methoxy group (-OCH₃) at position 2 and amino groups (-NH₂) at positions 4 and 5. This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activities. The presence of multiple functional groups creates various sites for hydrogen bonding and other interactions, which may influence its behavior in biological systems.
Chemical Reactions and Reactivity
The reactivity of 2-Methoxypyrimidine-4,5-diamine is largely determined by its functional groups—the methoxy group at position 2 and the amino groups at positions 4 and 5. These functional groups provide various sites for chemical reactions, making the compound versatile for different chemical transformations.
Oxidation Reactions
2-Methoxypyrimidine-4,5-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may target the amino groups or the pyrimidine ring itself, leading to the formation of various oxidized derivatives.
Reduction Reactions
Reduction reactions of 2-Methoxypyrimidine-4,5-diamine might involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst. The specific functional groups affected by reduction would depend on the reaction conditions employed.
Nucleophilic Substitution Reactions
The methoxy group at position 2 of the pyrimidine ring could potentially undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols. These reactions would lead to the replacement of the methoxy group, generating new derivatives with modified properties and potential biological activities.
Biological Activities and Applications
2-Methoxypyrimidine-4,5-diamine and related pyrimidine derivatives have shown potential for various biological activities, making them subjects of interest in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-Methoxypyrimidine-4,5-diamine and related compounds often involves their interaction with specific molecular targets. In the case of antimicrobial activity, one potential mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and DNA synthesis in bacteria .
For anticancer activity, pyrimidine derivatives may interact with various targets involved in cell proliferation and survival pathways. The specific interactions would depend on the structural features of the compound and the cellular context.
Research Findings and Case Studies
Research on 2-Methoxypyrimidine-4,5-diamine and related pyrimidine derivatives has yielded several significant findings regarding their biological activities and potential applications.
Antimicrobial Research
Studies on diamino-substituted pyrimidines have demonstrated their efficacy against bacterial pathogens. For example, research on 2,4-diamino-5-benzylpyrimidines has shown that these compounds can be highly inhibitory to Escherichia coli dihydrofolate reductase (DHFR) and exhibit high specificity for the bacterial enzyme over the mammalian counterpart .
One specific compound, 2,4-diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine, demonstrated an apparent Ki value for E. coli DHFR 13 times lower than that of trimethoprim, a commonly used antibiotic. This compound also showed outstanding activity against Gram-positive organisms in vitro and broad-spectrum antibacterial activity equivalent to trimethoprim .
The gem-dimethyl substituents in these compounds are believed to be responsible for their high selectivity for bacterial DHFR, as well as contributing to potent inhibition. Molecular modeling studies have suggested probable interactions between these compounds and the bacterial enzyme, providing insights into their mechanism of action .
Structure-Activity Relationship Studies
Structure-activity relationship studies on pyrimidine derivatives have revealed that modifications to the substitution pattern can significantly influence their biological activities. For instance, the presence of a methoxy group, as in 2-Methoxypyrimidine-4,5-diamine, may enhance interaction with specific biological targets, while the diamino functionality may provide additional hydrogen bonding sites, potentially increasing binding affinity.
Comparison with Similar Compounds
Understanding the unique properties of 2-Methoxypyrimidine-4,5-diamine requires comparison with similar compounds, highlighting its distinctive features and potential advantages.
Structurally Related Compounds
Several compounds share structural similarities with 2-Methoxypyrimidine-4,5-diamine but differ in their substitution patterns:
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2,4-Diaminopyrimidine: This compound lacks the methoxy group at position 2 and the amino group at position 5, resulting in different chemical reactivity and biological properties.
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2,4-Dichloro-5-methoxy pyrimidine: This compound features chloro groups at positions 2 and 4 instead of the methoxy and amino groups found in 2-Methoxypyrimidine-4,5-diamine. The synthesis of this compound involves the reaction of 2,4-dihydroxyl-5-methoxy pyrimidine with phosphorous oxychloride .
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N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine: This compound contains a methoxypyrimidine moiety connected to a benzene-1,4-diamine structure. It has potential applications in medicinal chemistry due to its interactions with biological targets.
Distinctive Features of 2-Methoxypyrimidine-4,5-diamine
The unique combination of a methoxy group at position 2 and amino groups at positions 4 and 5 distinguishes 2-Methoxypyrimidine-4,5-diamine from other pyrimidine derivatives. This specific substitution pattern influences its chemical reactivity, physical properties, and biological activities.
The methoxy group may enhance the compound's stability and modulate its interaction with biological targets, while the diamino functionality provides multiple sites for hydrogen bonding and potential derivatization. These features contribute to the compound's versatility as a building block in the synthesis of more complex structures and its potential applications in medicinal chemistry.
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